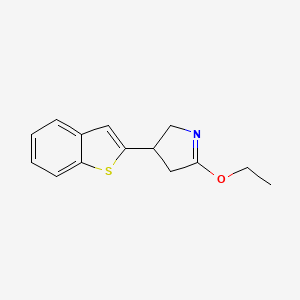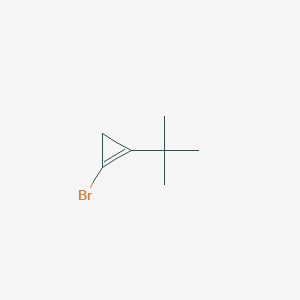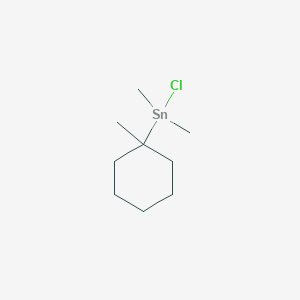
Chloro(dimethyl)(1-methylcyclohexyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(dimethyl)(1-methylcyclohexyl)stannane is an organotin compound with the molecular formula C9H22ClSn. It is a derivative of stannane, where the tin atom is bonded to a chlorine atom, two methyl groups, and a 1-methylcyclohexyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(1-methylcyclohexyl)stannane can be synthesized through various methods. One common approach involves the reaction of dimethyltin dichloride with 1-methylcyclohexylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Chloro(dimethyl)(1-methylcyclohexyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new organotin compounds.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and leading to different organotin species.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can oxidize the tin center.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or other reducing agents can reduce the tin center.
Major Products Formed
Substituted Organotin Compounds: Formed through substitution reactions.
Oxidized or Reduced Tin Species: Resulting from oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions, such as Stille coupling.
科学研究应用
Chloro(dimethyl)(1-methylcyclohexyl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Employed as a catalyst in various organic reactions, including polymerization and coupling reactions.
Materials Science: Utilized in the preparation of organotin-based materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of chloro(dimethyl)(1-methylcyclohexyl)stannane depends on the specific reaction or application. In catalysis, the tin center can coordinate with substrates, facilitating bond formation or cleavage. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function.
相似化合物的比较
Similar Compounds
Chloro(dimethyl)stannane: Lacks the 1-methylcyclohexyl group, making it less sterically hindered.
Chloro(trimethyl)stannane: Contains three methyl groups instead of a 1-methylcyclohexyl group.
Chloro(phenyl)dimethylstannane: Contains a phenyl group instead of a 1-methylcyclohexyl group.
Uniqueness
Chloro(dimethyl)(1-methylcyclohexyl)stannane is unique due to the presence of the 1-methylcyclohexyl group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific applications where steric effects are important.
属性
CAS 编号 |
89860-58-2 |
|---|---|
分子式 |
C9H19ClSn |
分子量 |
281.41 g/mol |
IUPAC 名称 |
chloro-dimethyl-(1-methylcyclohexyl)stannane |
InChI |
InChI=1S/C7H13.2CH3.ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H2,1H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI 键 |
ZRUCRFFAKBWUTB-UHFFFAOYSA-M |
规范 SMILES |
CC1(CCCCC1)[Sn](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



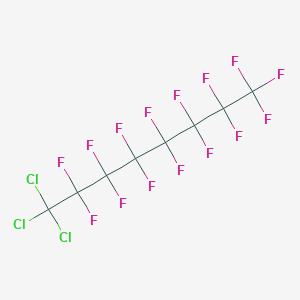
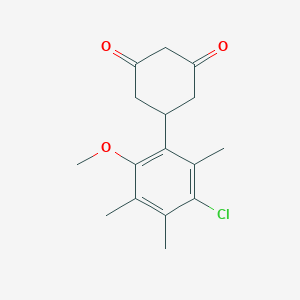
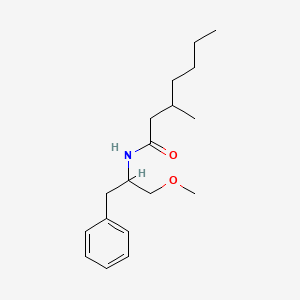

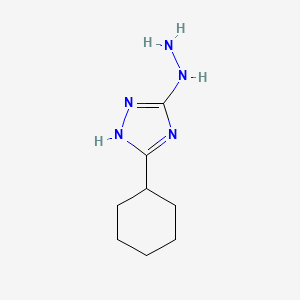
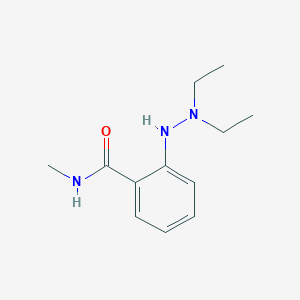
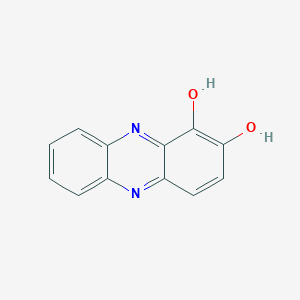
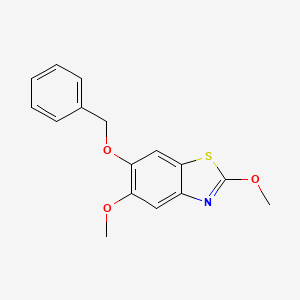
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
